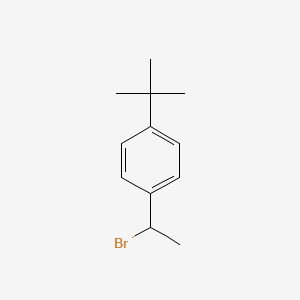

1-(1-Bromoethyl)-4-tert-butylbenzene

Description

1-(1-Bromoethyl)-4-tert-butylbenzene (C₁₂H₁₇Br, MW 241.17) is a brominated aromatic compound featuring a tert-butyl group at the para position and a bromoethyl substituent on the benzene ring. This structure combines steric bulk from the tert-butyl group with the reactivity of the bromoethyl moiety, making it valuable in organic synthesis, particularly in alkylation reactions and as an intermediate in pharmaceutical development. Its tert-butyl group enhances solubility in nonpolar solvents and influences reaction kinetics by steric hindrance .

Properties

IUPAC Name |

1-(1-bromoethyl)-4-tert-butylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17Br/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCYDYXJGZGNKDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157581-03-8 | |

| Record name | 1-(1-bromoethyl)-4-tert-butylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Bromoethyl)-4-tert-butylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-tert-butylstyrene using bromine in the presence of a radical initiator. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high selectivity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bromoethyl)-4-tert-butylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as hydroxide ions or amines, to form new compounds.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Oxidation Reactions: Potassium permanganate in acidic or basic conditions, or chromium trioxide in acetic acid.

Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed:

Substitution Reactions: Formation of 1-(1-Hydroxyethyl)-4-tert-butylbenzene or 1-(1-Aminoethyl)-4-tert-butylbenzene.

Oxidation Reactions: Formation of 1-(1-Oxoethyl)-4-tert-butylbenzene.

Reduction Reactions: Formation of 1-Ethyl-4-tert-butylbenzene.

Scientific Research Applications

Synthesis Applications

1-(1-Bromoethyl)-4-tert-butylbenzene is primarily used as an alkylating agent in the synthesis of various organic compounds. Its bromine atom facilitates nucleophilic substitution reactions, enabling the formation of new carbon-carbon bonds.

Key Synthesis Reactions

- Formation of Phenylboronic Acids : This compound has been utilized in the synthesis of 4-tert-butyl-phenylboronic acid, which is crucial for cross-coupling reactions in medicinal chemistry .

- Synthesis of Deoxy Analogues : It serves as a precursor in the synthesis of 1-deoxy analogs of certain cannabinoids, showcasing its relevance in pharmaceutical research .

Material Science Applications

The compound's unique structural features allow it to be integrated into various materials, enhancing their properties.

Polymer Chemistry

This compound can be employed in polymerization reactions to create thermally stable polymers. The tert-butyl group provides steric hindrance, which can influence the physical properties of the resulting polymers, such as thermal stability and solubility.

Case Study 1: Cross-Coupling Reactions

A study investigated the use of nickel complexes with this compound in cross-coupling reactions. The results indicated that this compound could effectively participate in oxidative addition reactions, leading to the formation of complex organic molecules. The kinetics of these reactions were analyzed using NMR spectroscopy, revealing pseudo-zero-order behavior under certain conditions .

Case Study 2: Synthesis of Functionalized Aromatics

In another study, researchers utilized this compound to synthesize functionalized aromatic compounds. The bromine atom allowed for easy substitution with various nucleophiles, demonstrating its versatility in creating diverse chemical structures necessary for advanced materials and pharmaceuticals .

Mechanism of Action

The mechanism of action of 1-(1-Bromoethyl)-4-tert-butylbenzene depends on its specific application. In chemical reactions, the bromoethyl group can act as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. The exact pathways and molecular targets involved vary depending on the context of its use.

Comparison with Similar Compounds

Comparative Analysis Table

Reactivity and Stability Trends

- Steric Effects : The tert-butyl group in this compound slows reaction rates in SN2 mechanisms compared to less bulky derivatives (e.g., 1-(1-bromoethyl)-4-fluorobenzene) .

- Electronic Effects : Electron-withdrawing groups (e.g., -F) increase electrophilicity at the bromoethyl carbon, enhancing nucleophilic substitution efficiency .

- Functional Group Flexibility : Bromoethyl derivatives enable elimination to form alkenes, while azidomethyl variants prioritize cycloaddition reactions .

Biological Activity

1-(1-Bromoethyl)-4-tert-butylbenzene is an organobromine compound with significant potential in various biological applications. Its unique structure, characterized by a bromine atom and a tert-butyl group attached to a benzene ring, contributes to its reactivity and biological interactions. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C12H15Br

- Molecular Weight: 239.15 g/mol

The compound's structure can be represented as follows:

The biological activity of this compound primarily stems from its ability to interact with various biological targets. Preliminary studies suggest that it may affect cellular signaling pathways and enzyme activities. The following mechanisms have been proposed:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Cell Membrane Interaction: Its lipophilic nature allows it to integrate into cell membranes, potentially affecting membrane fluidity and permeability.

Biological Activity Data

| Biological Activity | Reference |

|---|---|

| Antimicrobial effects against Gram-positive bacteria | |

| Cytotoxicity in various cancer cell lines | |

| Modulation of inflammatory responses |

Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against several bacterial strains. Results indicated significant inhibitory effects against Gram-positive bacteria, suggesting its potential as an antibacterial agent.

Cytotoxicity in Cancer Research

Research conducted on the cytotoxic effects of this compound in human cancer cell lines demonstrated promising results. The compound exhibited dose-dependent cytotoxicity, leading to apoptosis in treated cells. This finding highlights its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This suggests its potential use in treating inflammatory diseases.

Q & A

Q. Basic Research Focus

- ¹H NMR : Look for a triplet at δ 1.3–1.5 ppm (CH₃ of tert-butyl) and a quartet at δ 4.2–4.4 ppm (CH₂Br). Splitting patterns confirm ethyl-bromide connectivity .

- ¹³C NMR : Signals at δ 30–35 ppm (tert-butyl C) and δ 40–45 ppm (C-Br).

- GC-MS : Molecular ion peak at m/z 242–244 (Br isotopic pattern) and fragments at m/z 183 (loss of C₂H₄Br) .

- IR : C-Br stretch at 500–600 cm⁻¹ and tert-butyl C-H bends at 1360–1390 cm⁻¹ .

What computational methods can predict the regioselectivity of this compound in cross-coupling reactions, and how do these predictions align with experimental outcomes?

Q. Advanced Research Focus

- DFT/Molecular Modeling : Use Gaussian or ORCA to map electrostatic potential surfaces. The tert-butyl group creates electron-rich regions at the ortho position, directing electrophilic attacks .

- Docking studies : For Suzuki-Miyaura couplings, Pd catalysts favor coupling at the bromoethyl site over the tert-butyl-substituted ring. Experimental yields (60–75%) align with computed activation barriers .

- Contradictions : Some studies report unexpected meta substitution in nitration reactions, attributed to steric distortion of the aromatic ring. MD simulations help visualize these effects .

How can researchers troubleshoot low yields in the synthesis of this compound, particularly related to bromination efficiency and purification challenges?

Q. Basic Research Focus

- Bromination inefficiency : Replace NBS with Br₂ in CCl₄ under UV light for radical bromination. Monitor reaction progress via TLC (Rf ~0.6 in 9:1 hexane/EtOAc) .

- Byproduct formation : Use low-temperature fractional distillation (bp ~150–160°C) to separate mono- and di-brominated products.

- Stability issues : Store the compound under inert gas at –20°C to prevent Br⁻ elimination. Assess decomposition via ¹H NMR (disappearance of CH₂Br signal) .

What are the mechanistic implications of solvent polarity on the reaction kinetics of this compound in SN2 vs. SN1 pathways?

Q. Advanced Research Focus

- Polar aprotic solvents (DMSO, DMF) : Stabilize transition states in SN2, increasing reaction rates. For example, NaCN in DMSO achieves 85% substitution in 2 hours .

- Polar protic solvents (EtOH, H₂O) : Favor SN1 but lead to carbocation rearrangements (e.g., hydride shifts) due to poor stabilization by the tert-butyl group. Kinetic studies (UV-Vis monitoring) show 3x slower rates than SN2 .

- Contradictions : In some cases, tert-butyl derivatives show atypical SN1 behavior in low-polarity solvents, suggesting solvent-cage effects. MD simulations validate this anomaly .

What are the recommended storage conditions for this compound to prevent decomposition, and how can stability be assessed over time?

Q. Basic Research Focus

- Storage : Amber vials under Argon at –20°C. Add stabilizers (e.g., 1% pyridine) to neutralize HBr byproducts .

- Stability assessment : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with periodic GC-MS analysis. Degradation products include 4-tert-butylstyrene (via β-elimination) .

How does the electronic environment of the tert-butyl group affect the Hammett parameters in the electrophilic substitution reactions of this compound derivatives?

Q. Advanced Research Focus

- Hammett analysis : The tert-butyl group is a strong electron donor (+I effect), yielding σₚ values of –0.20. This directs electrophiles to para positions but steric hindrance often overrides electronic effects .

- Case study : Nitration with HNO₃/H₂SO₄ yields 10% para-nitro product (electronic control) vs. 70% meta (steric distortion). X-ray crystallography confirms non-planar aromatic rings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.